propan-2-yl 2-({[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROPAN-2-YL 2-{2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a 1,2,4-triazole ring, a benzothiophene core, and various functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the 1,2,4-triazole ring and the benzothiophene core. Common synthetic methods include:
Debus-Radiszewski synthesis: This method involves the reaction of hydrazine with carbon disulfide and an alkyl halide to form the triazole ring.
Wallach synthesis: This involves the cyclization of an appropriate precursor under acidic conditions to form the benzothiophene core.
Industrial Production Methods
Industrial production typically involves optimizing these synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiophene core can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. The triazole ring is known to interact with various biological targets, making it a valuable scaffold for drug design .
Medicine
In medicine, the compound has shown promise as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of cancer cells, making it a potential candidate for further drug development .
Industry
In the industrial sector, the compound is used in the synthesis of advanced materials and specialty chemicals. Its unique properties make it suitable for various applications, including the development of new polymers and coatings .
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. The triazole ring interacts with the active site of the enzyme, blocking its activity and leading to the desired biological effect. This mechanism is particularly relevant in the context of its anticancer activity, where it inhibits enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole ring and exhibit similar biological activities.
Benzothiophene derivatives: These compounds share the benzothiophene core and are used in various medicinal applications.
Uniqueness
What sets PROPAN-2-YL 2-{2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE apart is its unique combination of functional groups, which allows for a broader range of chemical reactions and biological activities. This makes it a versatile compound with significant potential in various fields .
Properties
Molecular Formula |
C17H22N4O3S2 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
propan-2-yl 2-[[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C17H22N4O3S2/c1-10(2)24-16(23)14-11-6-4-5-7-12(11)26-15(14)19-13(22)8-25-17-20-18-9-21(17)3/h9-10H,4-8H2,1-3H3,(H,19,22) |
InChI Key |
MWRQJCLVCIFKSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=CN3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.